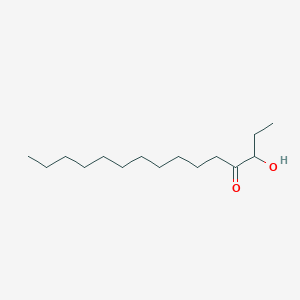
3-Hydroxypentadecane-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxypentadecane-4-one involves the production by the autoinducer synthase Legionella quorum sensing A (LqsA). This enzyme facilitates the formation of the compound, which is then released by the bacterium . The synthetic production of this compound in a laboratory setting can be achieved through the ectopic production of LqsA in Escherichia coli, which generates this compound that partitions to outer membrane vesicles .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound, as it is primarily used for research purposes. The compound is typically synthesized in controlled laboratory environments for scientific studies .
Análisis De Reacciones Químicas
Types of Reactions: 3-Hydroxypentadecane-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed to reduce the compound.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
3-Hydroxypentadecane-4-one has a wide range of applications in scientific research:
Mecanismo De Acción
3-Hydroxypentadecane-4-one exerts its effects through quorum sensing, a process that enables bacteria to communicate and coordinate their behavior based on population density. The compound interacts with sensor kinases such as LqsS, LqsT, and the response regulator LqsR, which regulate gene expression and physiological responses in bacteria . This signaling pathway influences various processes, including biofilm formation, virulence, and motility .
Comparación Con Compuestos Similares
N-3-oxo-dodecanoyl homoserine lactone: Another quorum sensing molecule used by Gram-negative bacteria.
Uniqueness: 3-Hydroxypentadecane-4-one is unique due to its specific role in Legionella pneumophila and its ability to influence both intraspecies and interkingdom signaling. This compound’s distinct mechanism of action and its involvement in the regulation of virulence factors set it apart from other quorum sensing molecules .
Propiedades
Número CAS |
1046789-93-8 |
|---|---|
Fórmula molecular |
C15H30O2 |
Peso molecular |
242.4 |
Nombre IUPAC |
3-hydroxypentadecan-4-one |
InChI |
InChI=1S/C15H30O2/c1-3-5-6-7-8-9-10-11-12-13-15(17)14(16)4-2/h14,16H,3-13H2,1-2H3 |
Clave InChI |
BQRGHMCHOJLOLX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)C(CC)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
LAI-1; LAI 1; LAI1; Legionella autoinducer-1; Legionella autoinducer 1; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


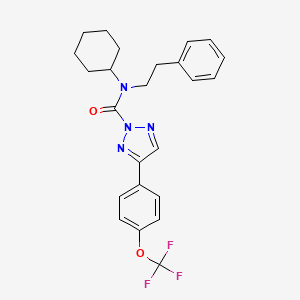
![1-[3-[[3,5-Dihydroxy-4-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)phenyl]methyl]azetidin-1-yl]ethanone](/img/structure/B608358.png)

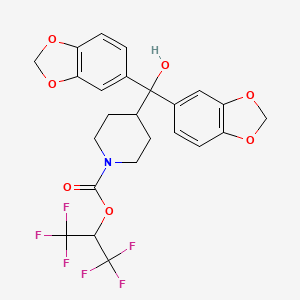
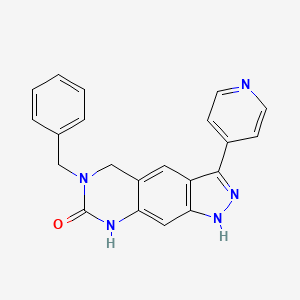

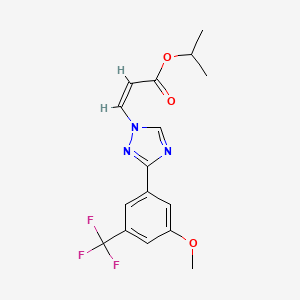
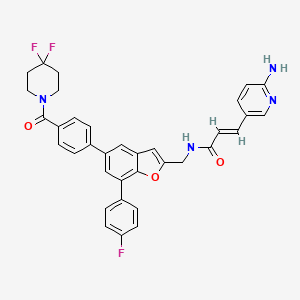

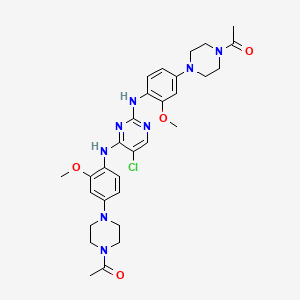
![2,3-dihydroxybutanedioic acid;N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine](/img/structure/B608379.png)
